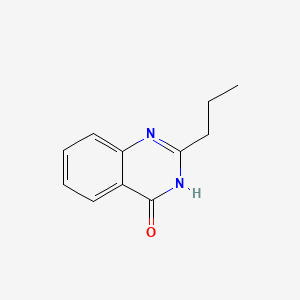

2-Propylquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-5-10-12-9-7-4-3-6-8(9)11(14)13-10/h3-4,6-7H,2,5H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAZKHYKVSPPIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302980 | |

| Record name | 2-propyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4765-54-2 | |

| Record name | 2-Propyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4765-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 155575 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004765542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC155575 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-propyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Propylquinazolin 4 3h One and Its Analogues

Modern Approaches to Quinazolinone Core Construction

Contemporary synthesis of the quinazolinone ring system has moved beyond classical methods, embracing novel catalytic systems and green chemistry principles to improve yields, simplify procedures, and reduce environmental impact. sphinxsai.comarabjchem.org These modern approaches often feature high atom economy, mild reaction conditions, and the use of readily available starting materials. nih.govresearchgate.net

Catalytic Strategies in 2-Propylquinazolin-4(3H)-one Synthesis

Catalysis is at the heart of modern organic synthesis, and the construction of the quinazolinone core has benefited immensely from the development of novel catalytic systems. These strategies enable transformations that are otherwise difficult, offering high selectivity and efficiency.

Transition metals, particularly copper and palladium, are powerful catalysts for the formation of carbon-nitrogen bonds, a key step in quinazolinone synthesis. nih.gov Copper-catalyzed reactions are especially attractive due to the low cost and low toxicity of copper salts. nih.gov

Recent methodologies include copper-mediated one-pot condensation reactions that can form multiple C-N bonds in a single operation. nih.gov For instance, a facile method for synthesizing quinazolinone derivatives involves a copper-mediated oxidative coupling of 2-bromobenzoic acid and various aldehydes, using aqueous ammonia (B1221849) as the nitrogen source. nih.gov In another approach, a Cu-promoted oxidative coupling strategy utilizes D-glucose, a renewable C1 synthon, to construct 4(3H)-quinazolinones in an atom-economical and environmentally benign manner. arabjchem.org Researchers have also developed copper-catalyzed tandem N-arylation/condensation reactions of 2-halobenzonitriles with amides to yield quinazolin-4(3H)-ones. dntb.gov.ua Furthermore, the synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones has been achieved using Cu(OAc)₂·H₂O as an inexpensive catalyst with isatins and 2-bromopyridine (B144113) derivatives as starting materials. mdpi.com

Table 1: Examples of Copper-Catalyzed Quinazolinone Synthesis

| Starting Materials | Catalyst | Key Features | Reference |

|---|---|---|---|

| 2-Bromobenzoic acid, Aldehydes, Ammonia | Copper salts | One-pot, in situ amine generation, forms four C-N bonds. | nih.gov |

| 2-Aminobenzamides, D-Glucose | Copper salts | Uses renewable C1 synthon, environmentally benign. | arabjchem.org |

| 2-Halobenzonitriles, Amides | Copper salts | Tandem N-arylation/condensation. | dntb.gov.ua |

| Isatins, 2-Bromopyridine derivatives | Cu(OAc)₂·H₂O | Inexpensive catalyst, forms complex fused systems. | mdpi.com |

Palladium catalysis has also been employed, though less frequently than copper for this specific scaffold. General palladium-catalyzed methods for quinazoline (B50416) synthesis have been reported, often involving cross-coupling reactions. arabjchem.org

Brønsted acids are effective catalysts for the cyclization reactions that form the quinazolinone core, often enabling the use of mild, metal-free conditions. aip.orgrsc.org A simple and green one-pot synthesis of 4(3H)-quinazolinones has been developed using a Brønsted acidic ionic liquid to catalyze the condensation of anthranilic acid, orthoesters, and amines. aip.org This method is notable for proceeding at room temperature and under solvent-free conditions, offering excellent yields and easy workup. aip.org

Another strategy involves the camphorsulfonic acid (CSA)-catalyzed cyclization of 2-aminobenzamides with 1,3-diketones. rsc.org This reaction proceeds via a selective C-C bond cleavage in the diketone and is performed in aqueous ethyl lactate (B86563), a biodegradable solvent. rsc.org Trifluoroacetic acid (TFA) has been used to promote the reaction of anthranilamides and ketoalkynes, which furnishes 2-aryl or 2-alkyl-quinazolin-4(3H)-ones through a selective cleavage of the C-C triple bond under oxidant-free conditions. nih.gov Mechanochemical grinding, an environmentally friendly solvent-free technique, has been successfully employed using p-toluenesulfonic acid (p-TSA) as the catalyst to convert anthranilamide and various aldehydes into quinazolinones in as little as 3-15 minutes. nih.gov

Table 2: Brønsted Acid-Promoted Synthesis of Quinazolinones

| Catalyst | Starting Materials | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Brønsted Acidic Ionic Liquid | Anthranilic acid, Orthoesters, Amines | Room temperature, solvent-free | Green method, excellent yields. | aip.org |

| Camphorsulfonic acid (CSA) | 2-Aminobenzamides, 1,3-Diketones | Aqueous ethyl lactate | Biodegradable solvent, C-C bond cleavage. | rsc.org |

| p-Toluenesulfonic acid (p-TSA) | Anthranilamide, Aldehydes | Mechanochemical grinding, solvent-free | Rapid reaction (3-15 min), green approach. | nih.gov |

| Trifluoroacetic acid (TFA) | Anthranilamides, Ketoalkynes | Oxidant-free | Selective C-C triple bond cleavage. | nih.gov |

Phase-transfer catalysis (PTC) is a powerful technique for reacting reagents that are in different, immiscible phases. rsc.org This methodology has been effectively applied to the derivatization of the this compound core. srce.hrresearchgate.net

A simple, efficient, and eco-friendly technique for the N-alkylation and condensation of this compound combines microwave (MW) irradiation with PTC. srce.hrresearchgate.net In this protocol, tetrabutylammonium (B224687) benzoate (B1203000) (TBAB) is used as a novel neutral ionic phase-transfer catalyst to facilitate the synthesis of a series of new 2,3-disubstituted quinazolin-4-one derivatives. srce.hrresearchgate.net The use of PTC as a green strategy, particularly when combined with solvent-free microwave conditions, represents a modern and attractive synthetic approach. srce.hrsmolecule.com This combined MW-PTC method has been used to produce compounds such as ethyl 4-[(4-oxo-2-propylquinazolin-3(4H)-yl)methyl]benzoate. srce.hrresearchgate.net

Emerging green synthesis techniques include the use of enzymes and visible-light photocatalysis, which offer high selectivity under exceptionally mild conditions. mdpi.com

Enzyme-Mediated Methods: Enzymes have been used to perform specific transformations on the quinazolinone scaffold. In one notable strategy, termed enzyme-mediated insolubilization therapy (EMIT), a water-soluble, phosphorylated quinazolinone precursor is hydrolyzed by the enzyme alkaline phosphatase (ALP). acs.orgnih.gov This enzymatic reaction releases the water-insoluble quinazolinone product, causing it to precipitate from the aqueous solution. acs.orgnih.gov While this is a modification rather than a de novo synthesis of the core, it demonstrates the potential for enzymatic control. More directly, baker's yeast has been shown to mediate a double cyclization of N-allycarbamoylanthranilonitriles to create fused imidazo-quinazolinones, showcasing the utility of whole-cell biocatalysis in constructing complex heterocyclic systems. rsc.org

Photocatalytic Methods: Visible-light photocatalysis has recently been harnessed for the direct synthesis of this compound. researchgate.net A highly efficient method utilizes an organic acridinium (B8443388) photocatalyst (Acr-Mes⁺ClO₄⁻) to activate aliphatic alcohols, which then react with 2-aminobenzamides to form the corresponding 2-alkyl-quinazolinones. researchgate.net The synthesis of this compound was achieved in a remarkable 96% yield using this method. researchgate.net

Another advanced approach involves a relay catalysis system combining a Brønsted acid with a visible-light photoredox catalyst. sioc-journal.cnresearchgate.net In this process, 2-aminoacetophenones and isocyanates first undergo a Brønsted acid-catalyzed annulation, followed by a photocatalyzed C-C bond cleavage reaction, using air as the green oxidant, to yield diversely substituted quinazolinones. sioc-journal.cn

Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods for quinazolinones. Many of the catalytic strategies discussed above incorporate environmentally benign features.

Key green protocols include:

Solvent-Free and Microwave-Assisted Reactions: The synthesis of this compound from 2-propyl-4H-3,1-benzoxazinone and ammonium (B1175870) acetate (B1210297) can be performed under solvent-free conditions using microwave irradiation, significantly reducing reaction times and waste. srce.hrresearchgate.net The combination of microwave heating and PTC is also highlighted as an eco-friendly technique. sphinxsai.comsrce.hr

Use of Green Oxidants and Solvents: An efficient and sustainable method for synthesizing the quinazolin-4(3H)-one core uses 2-aminobenzamide (B116534) with dimethyl sulfoxide (B87167) (DMSO) as a carbon source and hydrogen peroxide (H₂O₂) as a green oxidant. acs.orgnih.gov Other protocols have successfully used air as the terminal oxidant. sioc-journal.cn The use of biodegradable solvents like aqueous ethyl lactate has also been reported. rsc.org

Energy-Efficient Methods: Visible-light photocatalysis provides a highly energy-efficient pathway, utilizing light as a renewable energy source under ambient conditions. researchgate.netsioc-journal.cn Similarly, ultrasound-assisted synthesis offers an energy-efficient alternative to conventional heating. nih.gov

Atom Economy: Many modern methods are designed for high atom economy. This includes one-pot, multi-component reactions that build the quinazolinone core from simple precursors in a single step and photocatalytic methods that are reagent-free. researchgate.netaip.org The use of biomass-derived platform chemicals, such as D-glucose as a C1 synthon, is another significant step towards sustainable synthesis. arabjchem.org

Table 3: Summary of Environmentally Benign Protocols for Quinazolinone Synthesis

| Protocol | Key Features | Examples | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Solvent-free, rapid reaction times. | Synthesis of this compound. | srce.hrresearchgate.net |

| Green Oxidants | Use of H₂O₂ or air instead of hazardous reagents. | H₂O₂-mediated synthesis from 2-aminobenzamides. | acs.orgnih.gov |

| Photocatalysis | Uses visible light, mild conditions, high atom economy. | Synthesis of this compound (96% yield). | researchgate.net |

| Brønsted Acidic Ionic Liquids | Solvent-free, room temperature, recyclable catalyst. | One-pot synthesis from anthranilic acid. | aip.org |

| Mechanochemistry | Solvent-free, rapid, energy-efficient. | p-TSA catalyzed synthesis via grinding. | nih.gov |

Oxidative Cyclization and C-H Annulation Strategies

Modern synthetic chemistry has increasingly focused on methods that construct heterocyclic rings through oxidative cyclization and direct C-H bond functionalization, offering novel and efficient pathways to complex molecules.

Oxidative cyclization is a key strategy for synthesizing the quinazolinone core. A common approach involves the condensation of 2-aminobenzamides with aldehydes to form a dihydroquinazolinone intermediate, which is then oxidized. rsc.org While traditional oxidants like KMnO₄ or MnO₂ are effective, recent methods focus on greener alternatives. An electro-oxidative tandem cyclization of 2-aminobenzamides with primary alcohols has been developed using K₂S₂O₈ as a promoter, avoiding the need for transition metals or bases. rsc.orgnih.gov Another sustainable approach uses H₂O₂ as a green oxidant with DMSO acting as a one-carbon source to react with 2-aminobenzamides, yielding the quinazolinone scaffold. acs.org Furthermore, a synergetic system of tert-butyl hydroperoxide and K₃PO₄ facilitates the oxidative cyclization of isatins with amidine hydrochlorides at room temperature to produce quinazolinones. acs.orgorganic-chemistry.org

C-H annulation represents a state-of-the-art strategy for building fused ring systems by forming C-C or C-N bonds directly from unactivated C-H bonds. researchgate.netresearchgate.net Transition-metal catalysis, particularly with rhodium and ruthenium, is pivotal in this area. researchgate.net For example, rhodium(III) catalysis can achieve a tandem C-H allylation and annulation of 2-aryl quinazolinones, leading to complex tetracyclic structures. researchgate.net Selective synthesis of quinazolines can be achieved from N-arylamidines and sulfoxonium ylides via a C-H activation/annulation pathway, where the choice of additive (e.g., NaOAc vs. CuF₂/CsOAc) dictates the final product. rsc.org These advanced methods provide powerful tools for the late-stage functionalization and construction of novel polycyclic quinazolinone derivatives. researchgate.net

Stereoselective Synthesis of Chiral Quinazolinone Derivatives

The synthesis of enantiomerically pure quinazolinones is of significant interest, as chirality often plays a crucial role in the biological activity of molecules. Recent advancements have focused on developing catalytic asymmetric methods to control the three-dimensional arrangement of atoms, particularly in the formation of axially chiral quinazolinones.

Atroposelective Synthesis of Axially Chiral Quinazolinones

Atropisomers are stereoisomers resulting from hindered rotation around a single bond. The catalytic, atroposelective synthesis of quinazolinones with C-N, N-N, or C-C axial chirality has become a prominent research area. dntb.gov.uabohrium.com These strategies are crucial for creating novel chiral ligands and bioactive molecules. dntb.gov.uabohrium.com

Various catalytic systems have been successfully applied to this challenge:

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been used to catalyze the atroposelective amidation of enals with 2-amino-N-arylbenzamides, leading to N-N axially chiral 3-amino quinazolinones with excellent yields and enantiomeric ratios. acs.orgresearchgate.net

Metal Catalysis: Copper-catalyzed C-O cross-coupling reactions, using novel peptide ligands, have enabled the enantioselective synthesis of axially chiral quinazolinones. mdpi.com

Brønsted Acid Catalysis: Chiral phosphoric acids can catalyze the condensation of N-aryl aminobenzamides and aldehydes to produce axially chiral aryl quinazolinones with high yields (up to 99%) and enantiomeric excess (up to 97% ee). mdpi.com

These methods represent significant progress in controlling stereoselectivity, although challenges remain in expanding substrate scope and achieving perfect stereocontrol in all cases. dntb.gov.ua The development of these atroposelective strategies opens the door to new families of chiral quinazolinone derivatives with potential applications in asymmetric catalysis and medicinal chemistry. bohrium.com

Table 3: Catalytic Systems for Atroposelective Synthesis of Chiral Quinazolinones

| Catalytic System | Type of Chirality | Key Features |

| N-Heterocyclic Carbene (NHC) | N-N Axial | Selective amidation, excellent enantiomeric ratios (>97:3 er). acs.orgresearchgate.net |

| Copper/Peptide Ligand | C-O Bond related | Enantioselective C-O cross-coupling. mdpi.com |

| Chiral Phosphoric Acid | C-N Axial | Condensation of aminobenzamides and aldehydes, up to 97% ee. mdpi.com |

This table summarizes general strategies for chiral analogues, as direct atroposelective synthesis of this compound is not widely reported.

Synthesis of Fused and Complex this compound Systems

The development of fused and complex quinazolinone systems is a key area of research, aiming to explore new chemical space and enhance the pharmacological potential of this heterocyclic core. Methodologies often focus on introducing substituents at the N-3 position and further derivatizing the quinazolinone ring.

Construction of 2,3-Disubstituted Quinazolin-4(3H)-ones

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be efficiently achieved through a variety of methods, including one-pot multi-component reactions and sequential substitutions. A common and effective strategy involves the initial synthesis of a 2-substituted quinazolinone, followed by substitution at the N-3 position.

One prominent approach begins with the reaction of anthranilic acid with an appropriate acyl chloride, such as butyryl chloride, to form an N-acyl anthranilic acid. This intermediate can then undergo ring closure in the presence of acetic anhydride (B1165640) to yield the corresponding 2-propyl-4H-3,1-benzoxazin-4-one. nih.govresearchgate.net This benzoxazinone (B8607429) serves as a key intermediate that can be reacted with various primary amines to replace the ring oxygen with a nitrogen atom, thereby forming the 2,3-disubstituted quinazolinone framework. nih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this area, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. derpharmachemica.comscholarsresearchlibrary.com

A versatile one-pot procedure for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones involves the reaction of anthranilic acid, an acid chloride, and a primary amine under microwave irradiation. derpharmachemica.com This method circumvents the need to isolate the intermediate benzoxazinone, offering a more streamlined and efficient process. The reaction is adaptable to a range of primary amines, allowing for the introduction of diverse substituents at the N-3 position. derpharmachemica.com

Another widely used method is the three-component reaction of isatoic anhydride, an amine, and an orthoester, which can be performed under solvent-free conditions with classical heating or microwave irradiation to produce 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. rsc.org

The following table summarizes a selection of synthesized 2,3-disubstituted quinazolin-4(3H)-ones, highlighting the diversity of substituents that can be introduced.

| Compound ID | R1 Group (at position 2) | R2 Group (at position 3) | Synthesis Method | Reference |

| III-a | Methyl | Phenyl | Microwave-assisted one-pot | derpharmachemica.com |

| III-b | Methyl | p-Tolyl | Microwave-assisted one-pot | derpharmachemica.com |

| III-c | Methyl | p-Anisyl | Microwave-assisted one-pot | derpharmachemica.com |

| III-d | Methyl | p-Chlorophenyl | Microwave-assisted one-pot | derpharmachemica.com |

| 4a | Propyl | Phenyl | Conventional Heating | nih.gov |

| 4b | Propyl | Benzyl | Conventional Heating | nih.gov |

Novel Derivatization at Quinazolinone Ring Positions (e.g., N-alkylation, acylation)

Further functionalization of the this compound core, particularly at the N-3 position, opens avenues for creating a wide array of complex derivatives. N-alkylation and N-acylation are fundamental reactions in this context.

The combination of microwave irradiation and phase-transfer catalysis (PTC) has been shown to be a highly effective and eco-friendly technique for the N-alkylation of 2-propyl-4(3H)-quinazolinone. researchgate.netsrce.hrnih.gov Using a phase-transfer catalyst such as tetrabutylammonium benzoate (TBAB), the N-alkylation can be carried out efficiently under solvent-free conditions. researchgate.netnih.gov This method offers significant advantages over conventional techniques, which often require harsh conditions and longer reaction times. srce.hr

For instance, the N-alkylation of 2-propyl-4(3H)-quinazolinone with various alkylating agents like ethyl chloroacetate (B1199739) and chloroacetyl chloride can be achieved in high yields. srce.hr The resulting N-substituted products can then serve as versatile intermediates for further modifications. For example, the ester group introduced via N-alkylation with ethyl chloroacetate can be converted into a hydrazide, which can then be reacted with various electrophiles to create more complex structures. srce.hr

N-acylation of the quinazolinone ring can also be a valuable tool for derivatization. For example, 6-nitro-2-propylquinazolin-4(3H)-one has been shown to undergo N-acetylation with acetic anhydride. scielo.org.mx This reaction demonstrates the potential to introduce acyl groups at the N-3 position, providing another handle for synthetic elaboration.

The following table presents data from the synthesis of N-alkylated derivatives of 2-propyl-4(3H)-quinazolinone, comparing microwave-assisted and conventional heating methods. researchgate.netnih.gov

| Compound ID | Alkylating Agent | Method | Time (min) | Temperature (°C) | Yield (%) | Reference |

| 3a | Ethyl chloroacetate | Microwave | 5-8 | 120 | 87 | researchgate.netnih.gov |

| 3a | Ethyl chloroacetate | Conventional | 240 | 120 | 67 | researchgate.netnih.gov |

| 3b | Chloroacetyl chloride | Microwave | 5-8 | 120 | 89 | researchgate.netnih.gov |

| 3b | Chloroacetyl chloride | Conventional | 240 | 120 | 71 | researchgate.netnih.gov |

These advanced synthetic methodologies provide a robust platform for the creation of a diverse library of this compound analogues. The use of modern techniques such as microwave-assisted synthesis and phase-transfer catalysis not only enhances the efficiency and environmental friendliness of the synthetic processes but also expands the accessible chemical space for drug discovery and development.

Pharmacological Profiles of 2 Propylquinazolin 4 3h One Derivatives: Preclinical Investigations

Antineoplastic and Cytotoxic Activities

The evaluation of novel chemical entities for their ability to inhibit the growth of and kill cancer cells is a foundational step in the development of new anticancer drugs. Derivatives of 2-propylquinazolin-4(3H)-one have been synthesized and assessed for their cytotoxic potential across a panel of human cancer cell lines, demonstrating a spectrum of activity that underscores the therapeutic promise of this chemical class.

A number of studies have documented the in vitro cytotoxic effects of quinazolin-4(3H)-one derivatives against a variety of human cancer cell lines. While specific data for 2-propyl substituted derivatives are part of a broader research landscape, the general class of compounds has shown significant activity.

For instance, a series of novel 2-sulfanylquinazolin-4(3H)-one derivatives were evaluated for their cytotoxic activities against several human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), triple-negative breast cancer (MDA-MB-231), and cervical cancer (HeLa). nih.gov One of the most active compounds demonstrated broad-spectrum anticancer activity with IC50 values ranging from 1.94 to 7.1 µM across the tested cell lines. nih.gov

Another study on 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones revealed broad-spectrum cytotoxicity against a panel of human cancer cell lines including HT29 (colon), MCF-7 (breast), and Du145 (prostate). rsc.org Certain derivatives exhibited sub-micromolar potency, with one compound showing activity at less than 50 nM against the HT29 cell line. rsc.org Furthermore, fused pyridazino- and pyrrolo-quinazolinone derivatives have been shown to be active against melanoma (B16F10) and prostate (PC3) cancer cell lines. nih.gov

The following table summarizes representative data on the cytotoxic activity of various quinazolin-4(3H)-one derivatives against the specified human cancer cell lines. It is important to note that these are examples from the broader class of quinazolinones, and the substituents at the 2-position may vary.

| Compound Type | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | MCF-7 | Breast Adenocarcinoma | 1.94 - 7.1 | nih.gov |

| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | HeLa | Cervical Cancer | 1.94 - 7.1 | nih.gov |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | HT29 | Colon Adenocarcinoma | <0.05 | rsc.org |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | MCF-7 | Breast Adenocarcinoma | Sub-µM | rsc.org |

| Fused Pyrrolo-quinazolinone derivative | PC-3 | Prostate Cancer | Significant at 10-100 µM | nih.gov |

To understand the basis of their cytotoxic effects, researchers have investigated the molecular mechanisms through which this compound derivatives exert their anticancer activity. These studies have revealed that these compounds can interfere with several key cellular processes that are critical for cancer cell proliferation and survival.

The cell cycle is a tightly regulated process that governs cell division. Many anticancer agents function by disrupting the cell cycle, leading to a halt in proliferation and, in some cases, cell death. Quinazolin-4(3H)-one derivatives have been shown to induce cell cycle arrest at different phases.

For example, a novel quinazolin-4(3H)-one derivative, BIQO-19, was found to induce G2/M phase arrest in non-small cell lung cancer (NSCLC) cells. nih.gov Similarly, other quinazolinone derivatives have been reported to cause cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells. nih.gov This arrest is often indicative of interference with microtubule dynamics. rsc.org In another study, a different quinazolinone derivative was found to induce G0/G1 phase arrest in NCI-H1975 cancer cells. nih.gov

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. A hallmark of many effective anticancer therapies is their ability to induce apoptosis in cancer cells. Several studies have demonstrated that quinazolin-4(3H)-one derivatives can trigger apoptotic cell death.

Treatment of H1975 NSCLC cells with the quinazolin-4(3H)-one derivative BIQO-19 effectively increased the apoptotic cell population. nih.gov The induction of apoptosis by these derivatives can be mediated by various signaling pathways. For instance, one study showed that a 2-sulfanylquinazolin-4(3H)-one derivative induced apoptosis in HepG2 cells through the upregulation of pro-apoptotic genes such as caspase-3, caspase-9, and Bax, and the downregulation of the anti-apoptotic gene Bcl-2. nih.gov Another quinazoline (B50416) derivative was found to induce apoptosis in hepatocellular carcinoma cells in a reactive oxygen species (ROS)-dependent manner. nih.gov

Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers, making it an attractive target for anticancer drug development. The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. researchgate.netamazonaws.comwaocp.org

Numerous 4-anilinoquinazoline (B1210976) derivatives have been developed as highly selective EGFR tyrosine kinase inhibitors. researchgate.net Docking studies have shown that these compounds can bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity. nih.gov Some quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against EGFR, with IC50 values in the nanomolar range. nih.govnih.gov Furthermore, certain derivatives have been found to act as dual inhibitors of EGFR and other kinases like VEGFR-2. nih.gov

Microtubules are dynamic protein polymers that are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. A number of quinazolin-4(3H)-one derivatives have been identified as inhibitors of tubulin polymerization. rsc.orgnih.gov

Studies have shown that certain 2-styrylquinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones can inhibit tubulin polymerization, leading to G2/M cell cycle arrest. rsc.orgnih.gov Molecular modeling has suggested that these compounds may bind to the colchicine (B1669291) binding site on tubulin. rsc.org The inhibition of microtubule formation disrupts the mitotic spindle, ultimately leading to cell death. rsc.orgnih.gov

Molecular Mechanisms of Antineoplastic Action

Dihydrofolate Reductase (DHFR) Activity Modulation

The quinazolin-4(3H)-one scaffold is a recognized pharmacophore in the design of inhibitors for dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of purines and pyrimidines. researchgate.net Numerous derivatives of quinazolinone have been designed and evaluated for their potential to inhibit DHFR from various sources, including mammalian and microbial enzymes. nih.govnih.gov These compounds often act as antifolates, competing with the natural substrate, folic acid, thereby disrupting DNA synthesis. researchgate.netnih.gov

Preclinical investigations into quinazolinone analogs have demonstrated potent inhibitory activity. For instance, a series of new quinazoline analogs designed to mimic the structural features of methotrexate (B535133) showed significant inhibition of mammalian DHFR, with the most active compounds exhibiting IC₅₀ values in the range of 0.4 to 0.5 µM. nih.gov Further studies have identified 2,3,6-substituted quinazolin-4(3H)-ones as highly potent inhibitors of bovine liver DHFR, with IC₅₀ values as low as 0.01 to 0.02 µM. mdpi.com

The inhibitory potential of these derivatives extends to microbial DHFR as well. A 2023 study on newly synthesized quinazolinone derivatives revealed strong inhibitory action against Staphylococcus aureus DHFR (SaDHFR) and Escherichia coli DHFR (EcDHFR). nih.gov One derivative, in particular, was found to be more potent than the standard antibiotic trimethoprim (B1683648) against EcDHFR. nih.gov The same study also confirmed the activity of these compounds against human DHFR, with a lead compound showing an IC₅₀ value of 0.527 µM. nih.gov While specific data focusing solely on this compound derivatives is limited in publicly accessible literature, the extensive research on the broader quinazolinone class strongly supports this scaffold as a viable foundation for potent DHFR inhibitors. researchgate.netnih.govmdpi.com Molecular modeling studies consistently show that the quinazoline ring can effectively occupy the enzyme's active site, mimicking the binding of the natural substrate. nih.govnih.gov

Table 1: Inhibitory Activity of Selected Quinazolinone Derivatives against Dihydrofolate Reductase (DHFR)

| Compound Series | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Quinazoline Analogs (e.g., Compound 30 , 31 ) | Mammalian DHFR | 0.4 | nih.gov |

| 2,3,6-substituted quinazolin-4(3H)-ones (e.g., Compound 6 ) | Bovine Liver DHFR | 0.01 | mdpi.com |

| Quinazolinone Derivative (Compound 3e ) | Human DHFR | 0.527 | nih.gov |

| Quinazolinone Derivative (Compound 3d ) | S. aureus DHFR | 0.769 | nih.gov |

| Quinazolinone Derivative (Compound 3e ) | E. coli DHFR | 0.158 | nih.gov |

| 2,3,4-trisubstituted-quinazoline (Compound E ) | Mammalian DHFR | 0.4 | nih.gov |

Anti-inflammatory and Analgesic Efficacy

Derivatives of the quinazolin-4(3H)-one nucleus have been extensively investigated for their anti-inflammatory and analgesic properties in various preclinical models. nih.govnih.govmdpi.com

The carrageenan-induced paw edema model is a standard and widely used assay for evaluating acute anti-inflammatory activity. Numerous studies have demonstrated the efficacy of quinazolin-4(3H)-one derivatives in this model. For example, a series of novel 2,3-dihydroquinazolin-4(1H)-one derivatives bearing chalcone (B49325) moieties were synthesized and evaluated for anti-inflammatory activity. nih.gov Certain compounds from this series showed higher anti-inflammatory activity than the reference drug celecoxib. nih.gov

Similarly, a study focused on 14 new 3-methyl-4(3H)quinazolinone derivatives reported that all tested compounds showed statistically significant anti-inflammatory effects in the carrageenan-induced hind paw edema test in mice. nih.gov Research specifically investigating 3-propyl-2-substitutedamino-quinazolin-4(3H)-ones identified one compound, 2-(1-ethylpropylidene-hydrazino)-3-propyl-quinazolin-4(3H)-one (SR2), as being particularly potent in its anti-inflammatory activity, even more so than the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sodium. researchgate.net

The analgesic potential of quinazolin-4(3H)-one derivatives is often assessed using chemically induced nociception models, such as the acetic acid or p-benzoquinone-induced writhing tests in mice. These tests measure a compound's ability to reduce the number of abdominal constrictions, which is indicative of peripheral analgesic activity.

In studies of 2,3-dihydroquinazolin-4(1H)-one derivatives, compounds bearing a 4-chlorophenyl or 4-nitrophenyl chalcone moiety were identified as the most active analgesics in the acetic acid-induced writhing response method. nih.gov The analgesic effects observed in these studies often correlate well with the anti-inflammatory findings. For example, the study on 3-methyl-4(3H)quinazolinone derivatives confirmed that the results from the p-benzoquinone-induced writhing test were in accordance with their anti-inflammatory activity. nih.gov The highly active anti-inflammatory compound, 2-(1-ethylpropylidene-hydrazino)-3-propyl-quinazolin-4(3H)-one (SR2), also demonstrated more potent analgesic activity than diclofenac sodium. researchgate.net

Table 2: Preclinical Anti-inflammatory and Analgesic Activity of Selected Quinazolinone Derivatives

| Test Model | Compound Series / Derivative | Key Finding | Reference |

|---|---|---|---|

| Carrageenan-Induced Paw Edema | 2,3-dihydroquinazolin-4(1H)-one with chalcone moiety (4c) | Higher anti-inflammatory activity than celecoxib. | nih.gov |

| Carrageenan-Induced Paw Edema | 3-methyl-4(3H)quinazolinone derivatives | All compounds showed statistically significant effects. | nih.gov |

| Acetic Acid-Induced Writhing | 2,3-dihydroquinazolin-4(1H)-one with chalcone moiety (4b, 4c) | Most active analgesics in the series. | nih.gov |

| p-Benzoquinone-Induced Writhing | 3-methyl-4(3H)quinazolinone derivatives | Analgesic activity was in accordance with anti-inflammatory tests. | nih.gov |

| Anti-inflammatory & Analgesic Models | 2-(1-ethylpropylidene-hydrazino)-3-propyl-quinazolin-4(3H)-one (SR2) | More potent than the reference standard diclofenac sodium. | researchgate.net |

The mechanism behind the anti-inflammatory effects of quinazolinone derivatives involves the modulation of key pro-inflammatory mediators. Investigations into a 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative demonstrated significant anti-inflammatory activity in endotoxin-stimulated macrophage cells. This activity was attributed to the inhibition of the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). Furthermore, the compound also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in the inflammatory cascade. The inhibitory action was linked to the downregulation of the NF-κB signaling pathway.

Antimicrobial Spectrum and Antifungal Potency

The quinazolin-4(3H)-one scaffold has served as a foundation for the development of agents with a broad spectrum of antimicrobial and antifungal activities. nih.gov

Numerous studies have confirmed the antibacterial potential of quinazolin-4(3H)-one derivatives against a range of pathogens. nih.gov However, the spectrum of activity can be highly dependent on the specific substitutions on the quinazolinone core. For instance, an evaluation of new 2,3-disubstituted 4(3H)-quinazolinone derivatives showed they possessed mild to high antibacterial effects, particularly against Gram-negative bacteria, with E. coli being the most sensitive bacterium. nih.gov In contrast, the Gram-positive bacteria tested in that study, including Bacillus subtilis, Listeria monocytogenes, and Staphylococcus aureus, were largely insensitive. nih.gov

Other research has demonstrated the in vivo efficacy of specific derivatives. The compound 2-Methyl-3-(2-phenyl-2-oxoethyl)quinazoline-4(3H)-on exhibited marked antimicrobial activity against Klebsiella pneumoniae in a generalized infection model, with performance comparable to the antibiotic ceftriaxone. sibjcem.ru The versatility of this chemical class is further highlighted by derivatives designed as DHFR inhibitors, which show potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. nih.gov

The antifungal properties of quinazolinone derivatives have also been an area of active investigation. Studies have revealed that these compounds can be effective against various fungal strains. In one study, newly synthesized 2,3-disubstituted 4(3H)-quinazolinones were tested against three fungal strains, and all were found to be sensitive to the compounds, mostly at a Minimum Inhibitory Concentration (MIC) of 32 μg/ml. nih.gov A separate investigation into 3-alkylquinazolin-4-one derivatives found that the compound 6-bromo-3-propylquinazolin-4-one (B7488161) displayed good antifungal activity.

Table 3: Antimicrobial Activity of Selected Quinazolinone Derivatives

| Compound Series | Target Organism(s) | Activity Metric (MIC) | Key Finding | Reference |

|---|---|---|---|---|

| 2,3-disubstituted 4(3H)-quinazolinones | E. coli | >128 µg/ml | Most sensitive Gram-negative bacterium tested. | nih.gov |

| 2,3-disubstituted 4(3H)-quinazolinones | S. aureus, L. monocytogenes | >128 µg/ml | Gram-positive bacteria were insensitive. | nih.gov |

| 2,3-disubstituted 4(3H)-quinazolinones | Fungal Strains | 32 µg/ml | All tested fungi were sensitive. | nih.gov |

| 2-Methyl-3-(2-phenyl-2-oxoethyl)quinazoline-4(3H)-on | Klebsiella pneumoniae | N/A (In vivo) | Activity comparable to ceftriaxone. | sibjcem.ru |

Evaluation Against Fungal Strains

The search for novel antifungal agents has led to the investigation of various quinazolinone derivatives. Studies have shown that modifications to the quinazolinone core can yield compounds with significant activity against pathogenic fungi.

For instance, a series of 3-alkylquinazolin-4-one derivatives were synthesized and evaluated for their antifungal properties. Among the tested compounds, 6-bromo-3-propylquinazolin-4-one demonstrated notable antifungal activity. mdpi.com In vitro bioassays at a concentration of 50 μg/mL revealed that this compound inhibited the hyphal growth of Fusarium oxysporum by 47.2%. mdpi.com It also showed activity against Gibberella zeae and Valsa mali, with inhibition rates of 50.3% and activity slightly higher than the hymexazol (B17089) standard, respectively. mdpi.com

Further research into pyrazol-quinazolinone compounds, which combine the pyrazole (B372694) and quinazolinone moieties, has also yielded promising results. Four newly synthesized compounds in this class exhibited significant antifungal activity against seven different phytopathogenic fungi at concentrations of 150 and 300 mg/L. mdpi.com Specifically, one of the target compounds showed a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at a 300 mg/L concentration. mdpi.com

The strategic placement of halogens on the quinazolinone ring has been identified as a key factor in enhancing antifungal potency. nih.gov A series of azole antifungal agents with a quinazolinone nucleus showed that the most potent compounds in vitro had a halogen at the 7-position of the ring. nih.gov One such derivative, (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one, was selected for further testing due to its high in vitro activity. nih.gov

Table 1: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound | Fungal Strain | Concentration | % Inhibition / Activity |

|---|---|---|---|

| 6-bromo-3-propylquinazolin-4-one | Fusarium oxysporum | 50 μg/mL | 47.2% |

| 6-bromo-3-propylquinazolin-4-one | Gibberella zeae | 50 μg/mL | 50.3% |

| Pyrazol-quinazolinone derivative (2c) | Fusarium oxysporum f. sp. Niveum | 300 mg/L | 62.42% |

Anti-tubercular Activity

Tuberculosis remains a significant global health threat, necessitating the development of new therapeutic agents. Quinazolinone derivatives have emerged as a promising class of compounds in this area.

A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their in vitro activity against Mycobacterium tuberculosis (MTB) strain H37Rv and multi-drug resistant (MDR) strains. nih.gov Two compounds featuring a di-substituted aryl moiety with halogens at the 2-position of the quinazoline scaffold demonstrated a minimum inhibitory concentration (MIC) of 2 µg/mL against the H37Rv strain. nih.gov Another derivative, which included an imidazole (B134444) ring at the 2-position, showed significant inhibition against both the susceptible H37Rv strain (MIC of 4 µg/mL) and MDR strains (MIC of 16 µg/mL). nih.gov

Other studies have also confirmed the potential of quinazoline derivatives as anti-tubercular agents. ijprajournal.comnih.gov Research on various synthesized quinazolinone compounds has shown that many exhibit antimycobacterial activity against strains such as Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. nih.gov One particular derivative, 4-(S-Butylthio)quinazoline, was found to be more active than the standard drug isoniazid (B1672263) against atypical mycobacterial strains. nih.gov

Table 2: Anti-tubercular Activity of 2,3-dihydroquinazolin-4(1H)-one Derivatives

| Compound Type | Mycobacterium Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Di-substituted aryl moiety (halogens) at 2-position | M. tuberculosis H37Rv | 2 µg/mL |

| Imidazole ring at 2-position | M. tuberculosis H37Rv | 4 µg/mL |

| Imidazole ring at 2-position | MDR-MTB | 16 µg/mL |

Neuropharmacological Effects

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore for anticonvulsant activity, with methaqualone being a notable historical example. nih.govmdpi.com Modern research continues to explore derivatives of this structure for improved efficacy.

In preclinical studies using mouse models, various 2,3-disubstituted quinazolin-4(3H)-one derivatives have been evaluated for their ability to protect against seizures induced by pentylenetetrazole (PTZ). mdpi.com The PTZ model is a standard screening test for potential anticonvulsant drugs. nih.govfrontiersin.org The evaluation of these quinazolinone compounds considered the percentage of protection against PTZ-induced seizures, the delay in the onset of the first seizure, and a reduction in the number of seizures. mdpi.com Certain synthesized derivatives showed significant anticonvulsant activity when compared to standard drugs like diazepam and phenobarbital. nih.govmdpi.com

Structure-activity relationship (SAR) studies have provided insights into the features that enhance anticonvulsant effects. For example, substitutions at the 2- and 3-positions of the quinazolinone ring are crucial for potency. mdpi.com In one study, derivatives with a 2-(2,4-dichlorophenoxy) group showed higher activity than those with 2-(2-chlorophenoxy) or 2-phenoxy groups. nih.gov Similarly, substitutions at the 3-position, such as 3-(2-chloroethyl)carbonylamino, were found to be more active than their 3-chloromethylcarbonylamino counterparts. nih.gov

The anticonvulsant activity of many quinazolinone derivatives is believed to be mediated through the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. mdpi.com Specifically, these compounds are thought to act as positive allosteric modulators of the GABA-A receptor. mdpi.com

SAR studies indicate that for binding to the GABA-A receptor, certain structural elements are required: the quinazolin-4(3H)-one moiety acts as a hydrophobic domain, the N1 atom serves as an electron donor, and the carbonyl group provides a hydrogen bonding site. mdpi.com Methaqualone, for example, is suggested to interact via a hydrogen bond between the N1 atom of the quinazolinone ring and an isoleucine residue at the benzodiazepine (B76468) binding site of the GABA-A receptor. mdpi.com

In vivo studies using flumazenil (B1672878), a known antagonist of the benzodiazepine binding site, have been used to confirm this mechanism. The ability of flumazenil to counteract the anticonvulsant effects of synthetic chalcones further supports the involvement of GABA-A receptors. mdpi.com By potentiating GABAergic transmission, these quinazolinone derivatives enhance the inhibitory tone in the brain, which can suppress the excessive neuronal firing characteristic of seizures.

Diverse Biological Activities

The therapeutic potential of quinazolinone derivatives extends to antiviral applications. Research has demonstrated that compounds based on this scaffold can exhibit inhibitory activity against a range of viruses.

For example, a series of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives were synthesized and showed moderate to good antiviral activity against the Tobacco Mosaic Virus (TMV) in preliminary bioassays. mdpi.com

More recently, in the context of human viral pathogens, a 2-aminoquinazolin-4-(3H)-one derivative was reported to have potent antiviral effects against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. nih.gov This compound showed significant activity with a half-maximal inhibitory concentration (IC50) of 0.23 μM in a Vero cell assay, with no associated cytotoxicity. nih.gov Further optimization of this lead compound led to the synthesis of N-substituted derivatives with improved pharmacokinetic properties while retaining potent inhibitory activity against SARS-CoV-2. nih.gov

Another study identified 2-Methylquinazolin-4(3H)-one as a bioactive component from a traditional Chinese herbal formula with significant in vitro antiviral activity against the influenza A virus, showing an IC50 of 23.8 μg/mL. mdpi.com In a mouse model of influenza A-induced acute lung injury, this compound was shown to significantly reduce the lung index and downregulate viral neuraminidase and nucleoprotein. mdpi.com

Antimalarial Investigations

The emergence of drug-resistant strains of Plasmodium species necessitates the development of novel antimalarial agents. Researchers have explored 2,3-disubstituted-4(3H)-quinazolinone derivatives for their potential to combat malaria. In preclinical studies, these compounds have been evaluated for their ability to suppress parasitic growth in vivo.

One study investigated the in vivo antimalarial activity of a series of 3-aryl-2-(substituted styryl)-4(3H)-quinazolinone derivatives against a chloroquine-sensitive Plasmodium berghei ANKA strain in mice. The results indicated that all tested compounds exhibited significant antimalarial activity, with mean percentage suppression of parasitemia ranging from 43.71% to 72.86%. nih.gov Notably, compounds 12 and 13 demonstrated the most promising activity with mean percentage suppressions of 67.60% and 72.86%, respectively. nih.gov

Another study synthesized a series of 2,3-substituted quinazolin-4(3H)-one derivatives based on the structure of febrifugine (B1672321), a natural product with known antimalarial properties. These compounds were tested in vivo against Plasmodium berghei in mice. The investigation revealed that the 4-quinazolinone moiety is a crucial component for the observed antimalarial activity. nih.gov

The following table summarizes the in vivo antimalarial activity of selected 2,3-disubstituted-4(3H)-quinazolinone derivatives.

| Compound | Mean Percentage Suppression (%) |

| 6 | >50 |

| 7 | >50 |

| 8 | <50 |

| 9 | <50 |

| 11 | >50 |

| 12 | 67.60 |

| 13 | 72.86 |

Enzyme Inhibitory Activities (e.g., Alpha-Amylase, Alpha-Glucosidase)

Derivatives of quinazolin-4(3H)-one have been investigated for their potential to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.

A study on imines bearing a quinazolin-4(3H)-one scaffold demonstrated potent inhibitory activity against α-glucosidase, with IC50 values ranging from 0.34 to 2.28 nM, which was more potent than the standard inhibitor acarbose (B1664774) (IC50: 3.18 nM). bezmialem.edu.tr

The following table presents the α-glucosidase inhibitory activity of selected quinazolin-4(3H)-one derivatives.

| Compound | α-Glucosidase IC50 (nM) |

| 3a | 1.25 |

| 3b | 1.84 |

| 3c | 2.28 |

| 3d | 0.86 |

| 3e | 0.34 |

| Acarbose (Standard) | 3.18 |

Antihypertensive Properties

The potential of quinazolin-4(3H)-one derivatives as antihypertensive agents has also been a subject of preclinical research. These compounds have been evaluated for their ability to lower blood pressure in animal models.

A study involving the synthesis of novel substituted quinazolin-4(3H)-one derivatives identified several compounds with hypotensive effects. Out of eighteen synthesized compounds, seven (2a, 2c, 4a, 4d, 5d, 6a, and 6b) demonstrated a hypotensive effect and also induced bradycardia. nih.govresearchgate.net These compounds exhibited better activity than the reference drug Prazosin. nih.govresearchgate.net

In a separate investigation, a 2-substituted 4(3H)-quinazolinone, 2-[(2-hydroxyphenyl)amino]-4(3H)-quinazolinone, which contains a guanidino moiety, was shown to have antihypertensive activity when administered intravenously to spontaneously hypertensive rats. nih.gov

The following table highlights some of the substituted quinazolin-4(3H)-one derivatives that have shown antihypertensive effects.

| Compound | Observed Effect |

| 2a | Hypotensive effect and bradycardia |

| 2c | Hypotensive effect and bradycardia |

| 4a | Hypotensive effect and bradycardia |

| 4d | Hypotensive effect and bradycardia |

| 5d | Hypotensive effect and bradycardia |

| 6a | Hypotensive effect and bradycardia |

| 6b | Hypotensive effect and bradycardia |

Nematicidal Activity

The application of quinazoline derivatives in agriculture as nematicides is an emerging area of research. A study explored the nematicidal activities of a series of quinazoline compounds, revealing their potential to control plant-parasitic nematodes.

In this research, compound K11 demonstrated significant nematicidal activity against several nematode species. The LC50 values of compound K11 were 7.33 mg/L against Bursaphelenchus xylophilus, 6.09 mg/L against Aphelenchoides besseyi, and 10.95 mg/L against Ditylenchus destructor. nih.govresearchgate.net Furthermore, at a concentration of 100 mg/L, compound K11 achieved a 98.77% reduction in the activity of Meloidogyne incognita. nih.govresearchgate.net These findings suggest that the quinazoline scaffold could be a promising starting point for the development of new nematicides. nih.govresearchgate.net

The nematicidal activity of compound K11 is summarized in the table below.

| Nematode Species | LC50 (mg/L) |

| Bursaphelenchus xylophilus | 7.33 |

| Aphelenchoides besseyi | 6.09 |

| Ditylenchus destructor | 10.95 |

Computational and Structural Biology Studies on 2 Propylquinazolin 4 3h One Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel compounds and understanding the structural features crucial for their therapeutic effects.

Both 2D- and 3D-QSAR studies have been extensively applied to quinazolinone derivatives to predict their biological activities, particularly as anticancer agents. nih.govresearchgate.net 2D-QSAR models utilize descriptors derived from the two-dimensional representation of molecules, such as topological, electronic, and physicochemical parameters, to correlate with their activity. nih.gov These models are computationally less intensive and provide valuable insights into the general structural requirements for activity.

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed, three-dimensional perspective. rsc.orgnih.govnih.gov These methods require the alignment of the studied molecules and calculate steric and electrostatic fields around them. nih.gov The resulting contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.govnih.gov For instance, in studies of quinazolinone derivatives, CoMSIA models have been used to analyze the influence of electrostatic, hydrophobic, and hydrogen bond acceptor fields on their inhibitory activity against specific targets. nih.govnih.gov

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. basicmedicalkey.com Key statistical parameters include the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). The r² value indicates the goodness-of-fit of the model, representing the proportion of the variance in the biological activity that is explained by the model. nih.gov However, a high r² value alone does not guarantee the predictive ability of the model.

Internal validation, often performed using the leave-one-out (LOO) cross-validation method, yields the q² value. mdpi.com This parameter assesses the robustness and internal predictive capacity of the model. nih.govmdpi.com A statistically significant QSAR model is generally characterized by a high q² value. For 3D-QSAR models of quinazolinone derivatives targeting enzymes like matrix metalloproteinase-13 (MMP-13), reliable CoMFA and CoMSIA models have been constructed with q² values of 0.646 and 0.704, and r² values of 0.992 and 0.992, respectively. nih.govnih.gov External validation, using a separate test set of compounds, provides a measure of the model's ability to predict the activity of new, untested molecules, with the predictive r² (R²pred) being a key metric. nih.govresearchgate.netnih.gov

Table 1: Statistical Validation Parameters for QSAR Models of Quinazolinone Derivatives

| Model Type | Target | q² | r² | R²pred | Reference |

|---|---|---|---|---|---|

| CoMFA | MMP-13 | 0.646 | 0.992 | 0.829 | nih.govnih.gov |

| CoMSIA | MMP-13 | 0.704 | 0.992 | 0.839 | nih.govnih.gov |

| MLR | erbB-2 | 0.915 | 0.956 | 0.617 | nih.gov |

| CoMSIA | EGFR | 0.599 | 0.895 | 0.681 | nih.gov |

Molecular Docking Analysis of Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial for understanding the binding modes of 2-propylquinazolin-4(3H)-one analogues with their biological targets, such as the Epidermal Growth Factor Receptor (EGFR). lums.ac.irnih.govekb.eg

Molecular docking studies have been instrumental in elucidating how quinazolinone derivatives fit into the ATP-binding pocket of EGFR. ekb.egnih.govjapsonline.com These studies reveal that the quinazoline (B50416) scaffold often orients itself in a "V"-shaped conformation within the active site. nih.gov The binding mode is frequently compared to that of known EGFR inhibitors like erlotinib (B232) and gefitinib (B1684475) to understand the key interactions necessary for potent inhibition. ekb.eg The analysis of the docked conformations helps in understanding why certain substitutions on the quinazoline core lead to enhanced or diminished activity. mdpi.com

The stability of the ligand-protein complex is largely determined by a network of non-covalent interactions. For quinazolinone derivatives, hydrogen bonding is a critical interaction for their inhibitory activity against EGFR. lums.ac.irugm.ac.id A recurrent and crucial hydrogen bond is observed between the N1 atom of the quinazoline ring and the backbone of a methionine residue (Met793 in some EGFR structures) in the hinge region of the kinase domain. japsonline.comkemdikbud.go.idresearchgate.net Other important interactions include hydrophobic interactions and additional hydrogen bonds with other residues in the active site, such as Thr854. mdpi.com The identification of these key interactions provides a roadmap for designing new analogues with improved binding affinity and, consequently, higher potency. researchgate.net

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the behavior of the complex over time under physiological conditions. kemdikbud.go.idresearchgate.net This technique is invaluable for assessing the stability of the predicted binding modes and understanding the subtle conformational changes that occur upon ligand binding.

MD simulations of quinazolinone analogues complexed with their target proteins, such as EGFR, have been conducted to evaluate the stability of the docked poses. nih.govugm.ac.idkemdikbud.go.id These simulations, often run for nanoseconds, track the trajectories of all atoms in the system. nih.govnih.gov Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). researchgate.netabap.co.in

Ligand-Based and Structure-Based Drug Design Approaches

Virtual Screening for Novel Ligand Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This method is instrumental in narrowing down the vast chemical space to a manageable number of candidates for further experimental testing. For quinazolinone derivatives, virtual screening, often coupled with molecular docking, has been successfully employed to identify potential inhibitors for various therapeutic targets, most notably the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. frontiersin.org

The process typically begins with the retrieval of a large compound library, such as the PubChem or ZINC databases. researchgate.net These libraries are first filtered based on drug-likeness criteria, such as Lipinski's rule of five, to eliminate compounds with poor pharmacokinetic properties. researchgate.net The remaining compounds are then docked into the active site of the target protein. A scoring function is used to calculate the binding affinity between the ligand and the receptor, ranking the compounds based on their predicted binding energy.

Studies on quinazoline derivatives have shown that this approach can effectively identify novel compounds with moderate to strong binding energies toward targets like EGFR. For instance, a virtual screening of a library of 4,6,7-trisubstituted quinazoline derivatives revealed several compounds with high binding affinity for the EGFR active site, marking them as potential leads for new tyrosine kinase inhibitors. These computational hits provide a strong foundation for subsequent experimental validation and lead optimization.

Table 1: Examples of Virtual Screening Approaches for Quinazolinone Analogues

| Screening Method | Target | Compound Library | Key Findings |

| Ligand-based virtual screening | EGFR | eMolecules database | Identification of 19 virtual hits based on shape and color similarity scores. frontiersin.org |

| Docking-based virtual screening | EGFR | In-house library of 90 compounds | Revealed compounds with moderate to strong binding energy values (in Kcal/mol). |

| Structure-based virtual screening | EGFR | PubChem database | Identified seven lead compounds with better binding scores than the control drug, dacomitinib. researchgate.net |

Pharmacophore Model Development

Pharmacophore modeling is another crucial computational strategy that defines the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, that are critical for binding to a biological target.

For quinazoline derivatives, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) based pharmacophore models have been developed to identify potent inhibitors for enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease treatment. nih.gov These models are built using a set of known active compounds (a training set) to derive a hypothesis about the necessary structural features for activity. The predictive power of the model is then validated using a separate set of compounds (a test set). unar.ac.id

Once a robust pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel molecules that fit the defined spatial and chemical requirements. nih.gov This ligand-based drug design approach is particularly useful when the 3D structure of the target protein is unknown. The identified hits from this screening can then be subjected to further computational analysis, such as molecular docking and molecular dynamics simulations, to refine the selection of promising candidates for synthesis and biological evaluation. nih.govunar.ac.id

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a lead compound affect its biological activity. nih.gov For the quinazolin-4(3H)-one scaffold, extensive SAR studies have been conducted to delineate the influence of various substituents at different positions on the core ring structure. Computational techniques like QSAR and molecular docking are often used to rationalize and predict these relationships. nih.gov

The biological activity of quinazolin-4(3H)-one analogues is highly dependent on the nature and position of substituents on the heterocyclic ring system. Research has consistently shown that modifications at the C2, C3, C6, and C8 positions are particularly significant.

C3 Position: The N3 position is another key site for modification. Attaching different functional groups here can significantly impact biological outcomes. The presence of a substituted aromatic ring at this position has been identified as being essential for antimicrobial activities. researchgate.net

C6 and C8 Positions: The benzene (B151609) ring portion of the quinazolinone core, particularly positions C6 and C8, is also a critical area for substitution. The introduction of halogen atoms, such as bromo or iodo, at these positions can substantially improve activity. mdpi.com For example, SAR studies on antibacterial quinazolinones revealed that substitutions at the C6 position, such as with a bromo group, were not well-tolerated, leading to reduced activity. nih.gov Generally, SAR studies suggest that positions 2, 6, and 8 are highly important for the pharmacological activity of the quinazolinone scaffold. researchgate.net

Table 2: Influence of Substituents on the Biological Activity of Quinazolin-4(3H)-one Analogues

| Position | Substituent Type | Effect on Activity | Example Biological Activity |

| C2 | Propyl group | Potent activity | Anticancer rsc.org |

| C2 | Unsubstituted | Sub-micromolar activity | CDK9 Inhibition mdpi.com |

| C3 | Substituted aromatic ring | Essential for activity | Antimicrobial researchgate.net |

| C6 | Bromo or Hydroxyl group | Reduced activity | Antibacterial nih.gov |

| C6 | Iodine | Sub-micromolar activity | CDK9 Inhibition mdpi.com |

| C8 | Halogen atom | Improved activity | Antimicrobial |

Molecular hybridization is a drug design strategy that involves combining two or more pharmacologically active scaffolds into a single hybrid molecule. rsc.orgnih.gov This approach aims to create novel compounds with improved affinity, better efficacy, or a dual mode of action. The quinazolinone nucleus is a popular and effective scaffold for this strategy due to its wide range of biological activities. nih.govresearchgate.net

By linking the quinazolinone core with other heterocyclic moieties such as benzofuran (B130515), imidazole (B134444), thiazole, or triazole, researchers have developed hybrid compounds with enhanced or novel biological profiles. nih.govnih.gov For example, hybrids combining quinazolinone with benzofuran and imidazolium (B1220033) moieties have demonstrated significant cytotoxic and antimicrobial activities. nih.gov One such hybrid, 3-[1-(5-bromo-1-benzofuran-2-yl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-imidazol-3-ium chloride, showed pronounced antimicrobial activity against a range of bacterial strains. nih.gov

This strategy has been applied to develop new agents for various diseases, including cancer, microbial infections, and Alzheimer's disease. nih.govresearchgate.net The rationale is that the resulting hybrid molecule may interact with multiple biological targets or may exhibit a synergistic effect, leading to improved therapeutic outcomes compared to the individual components. rsc.org

Applications Beyond Traditional Pharmacology and Future Research Trajectories

Agrochemical Science

The structural features of quinazolinone derivatives make them attractive candidates for the development of novel agrochemicals.

The 4(3H)-quinazolinone framework is recognized as a "privileged structure" in the development of new agrochemicals due to its wide range of biological activities. mdpi.comnih.gov Derivatives of this scaffold have been extensively synthesized and evaluated for various agrochemical applications, including as fungicides, insecticides, and herbicides. mdpi.comnih.gov

Research into quinazolinone-based herbicides has led to the discovery of compounds that act on specific biological targets in weeds. For instance, novel quinazolin-4(3H)-one derivatives incorporating an aryloxyphenoxypropionate (APP) motif have been designed as potential acetyl-CoA carboxylase (ACCase) inhibitors. mdpi.com ACCase is a crucial enzyme in the synthesis of fatty acids in grasses, and its inhibition leads to herbicidal effects. mdpi.com Bioassays have shown that some of these compounds exhibit significant pre-emergent herbicidal activity against monocotyledonous weeds. mdpi.com

Another approach has been the development of quinazoline-2,4-dione derivatives as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone (B1678516) and tocopherol biosynthesis in plants. nih.gov Inhibition of HPPD leads to bleaching symptoms and eventual death of the plant. Several of these compounds have demonstrated potent, broad-spectrum herbicidal activity in greenhouse experiments. nih.gov The structure-activity relationship (SAR) studies of these derivatives indicate that the nature and position of substituents on the quinazolinone ring are critical for their herbicidal efficacy. mdpi.comnih.gov For example, in the APP-based derivatives, the spatial position of certain groups on the quinazolin-4(3H)-one structure significantly influences their activity. mdpi.com

Table 1: Herbicidal Activity of Representative Quinazolinone Derivatives

| Compound Class | Target Enzyme | Weed Spectrum | Application Type | Reference |

|---|---|---|---|---|

| Quinazolin-4(3H)-one with aryloxyphenoxypropionate motif | Acetyl-CoA carboxylase (ACCase) | Monocotyledonous weeds | Pre-emergence | mdpi.com |

| Triketone-containing quinazoline-2,4-diones | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Broad-spectrum | Post-emergence | nih.gov |

| Cycloalka[d]quinazoline-2,4-dione-benzoxazinones | Protoporphyrinogen IX oxidase (PPO) | Broadleaf weeds | Post-emergence | nih.gov |

Materials Science and Bio-sensing Applications

The unique chemical structure of 2-propylquinazolin-4(3H)-one allows for its use in materials science, particularly in the formation of metal complexes and the development of chemosensors.

Quinazolin-4(3H)-one and its derivatives are capable of acting as ligands, forming coordination compounds with various metal ions. nih.gov The nitrogen atom at position 3 (N3) and the carbonyl oxygen at position 4 (C4=O) are common coordination sites, allowing the quinazolinone scaffold to bind to metal centers. nih.gov

Studies have reported the synthesis and structural characterization of coordination compounds with divalent group 12 halides, such as cadmium(II) and mercury(II). nih.gov In these complexes, the quinazolinone ligand coordinates to the metal ion through the nitrogen atom ortho to the carbonyl group. nih.gov The resulting structures can vary from discrete tetrahedral complexes to halide-bridged chain polymers. nih.gov

While the catalytic applications of metal complexes specifically derived from this compound are not yet extensively explored, the broader class of metal complexes with nitrogen-containing heterocyclic ligands is known for its catalytic activity in various organic transformations. magtech.com.cn The ability of the quinazolinone scaffold to form stable complexes with transition metals suggests potential applications in catalysis, for example, in oxidation reactions or carbon-carbon bond-forming reactions. magtech.com.cnmdpi.com Future research may focus on synthesizing and evaluating the catalytic performance of such complexes.

Quinazolinone derivatives have emerged as a promising platform for the design of chemosensors for the detection of metal ions. nih.govtandfonline.com These sensors often operate through colorimetric or fluorescent signaling mechanisms upon binding with a target ion. nih.govnih.gov

A notable application is in the detection of zinc ions (Zn²⁺), which play vital roles in biological systems. Researchers have designed and synthesized quinazolinone-based Schiff base chemosensors that exhibit a "turn-on" fluorescent response specifically for Zn²⁺. nih.govresearchgate.netnanobioletters.com For instance, a sensor based on a 2-(quinolin-2-yl)quinazolin-4(3H)-one structure showed a significant increase in fluorescence intensity upon binding with Zn²⁺, allowing for its selective detection. researchgate.netnanobioletters.com The detection mechanism often involves the formation of a complex between the quinazolinone derivative and the metal ion, which alters the electronic properties of the molecule and leads to a change in its photophysical characteristics. nih.govnanobioletters.com

The selectivity and sensitivity of these chemosensors are critical features. Studies have demonstrated that some quinazolinone-based sensors can detect Zn²⁺ at nanomolar concentrations with high selectivity over other competing metal ions. nih.gov This makes them valuable tools for applications in environmental monitoring and biological imaging. tandfonline.comnih.gov

Table 2: Quinazolinone-Based Chemosensors for Ion Detection

| Sensor Structure | Target Ion(s) | Detection Method | Detection Limit | Reference |

|---|---|---|---|---|

| (E)-2-benzamido-N′-(1-(pyridin-2-yl)ethylidene)benzohydrazide | Ni²⁺, Zn²⁺ | Colorimetric, Fluorometric ("turn-on" for Zn²⁺) | 7.5 nM (Zn²⁺) | nih.gov |

| 2-(1,3-thiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one | Fe³⁺ | Fluorescent | 0.0366 µg/mL | tandfonline.comtandfonline.com |

| 2-(quinolin-2-yl)quinazolin-4(3H)-one | Zn²⁺ | Fluorometric ("turn-on") | - | researchgate.netnanobioletters.com |

Future Perspectives in this compound Research

The diverse applications of the quinazolinone scaffold suggest numerous avenues for future research centered on this compound.

In the field of agrochemicals, future work could focus on the rational design and synthesis of novel this compound derivatives with enhanced herbicidal potency and selectivity. mdpi.comnih.gov By exploring different substituents on the quinazolinone core, it may be possible to develop new herbicides with novel modes of action to combat the growing issue of weed resistance.

In materials science, the exploration of metal complexes of this compound as catalysts for organic synthesis is a promising area. magtech.com.cn Systematic studies on the coordination chemistry of this ligand with various transition metals could lead to the discovery of efficient and reusable catalysts. Furthermore, the development of advanced chemosensors based on the this compound framework could be pursued. nih.gov This includes designing sensors for a wider range of environmentally and biologically important ions and improving their sensitivity, selectivity, and response time for real-world applications. rsc.org

Q & A

Basic Research Question

- Amino vs. thio substituents : 3-(Phenylamino) derivatives exhibit broader-spectrum antibacterial activity (MIC = 4–8 μg/mL against S. aureus) compared to thioethers, likely due to enhanced membrane penetration .

- Heterocyclic appendages : Pyridinylmethylaminoethyl groups improve Gram-negative activity by targeting lipopolysaccharide biosynthesis .

What analytical techniques are critical for confirming the purity of this compound derivatives?

Basic Research Question

- Chromatography : HPLC with C18 columns (MeCN:H₂O = 70:30) and UV detection at 254 nm .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify substituent integration and absence of byproducts .

- Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values confirm stoichiometry .